molecular formula C15H11BrO3 B1292291 4-Acetoxy-3'-bromobenzophenone CAS No. 890099-46-4

4-Acetoxy-3'-bromobenzophenone

Cat. No.: B1292291
CAS No.: 890099-46-4
M. Wt: 319.15 g/mol
InChI Key: RTEQVISIZXTINW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’-bromobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Acetoxy-3’-bromobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-bromobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzophenone derivatives.

    Reduction: Formation of 4-hydroxy-3’-bromobenzophenone.

    Oxidation: Formation of 4-carboxy-3’-bromobenzophenone.

Scientific Research Applications

4-Acetoxy-3’-bromobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-bromobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The benzophenone core can engage in π-π interactions with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzophenone: Lacks the bromine atom, resulting in different reactivity and biological properties.

    3’-Bromobenzophenone: Lacks the acetoxy group, affecting its solubility and chemical behavior.

    4-Hydroxy-3’-bromobenzophenone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and potential biological activities.

Uniqueness

4-Acetoxy-3’-bromobenzophenone is unique due to the presence of both the acetoxy group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[4-(3-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQVISIZXTINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641698
Record name 4-(3-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-46-4
Record name Methanone, [4-(acetyloxy)phenyl](3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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